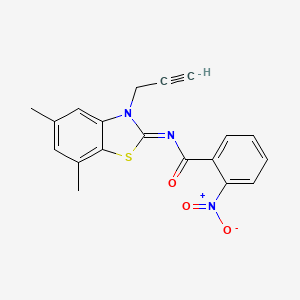

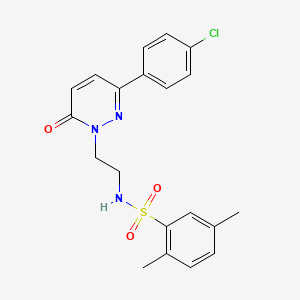

![molecular formula C11H9BrN2O3 B2994547 1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1006487-34-8](/img/structure/B2994547.png)

1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

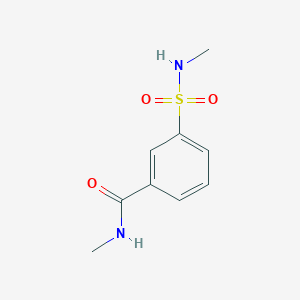

“1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative with the molecular formula C11H9BrN2O3 and a molecular weight of 297.10 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: C1=CC(=CC(=C1)Br)OCN2C=CC(=N2)C(=O)O .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 297.10 and a molecular formula of C11H9BrN2O3 .Scientific Research Applications

Synthesis and Functionalization

Functionalization Reactions : The compound 1H-pyrazole-3-carboxylic acid, a related structure, has been utilized in functionalization reactions with aminophenol derivatives. These reactions yield N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, indicating the versatile reactivity of the pyrazole-carboxylic acid structure in producing new compounds (Yıldırım & Kandemirli, 2006).

Synthesis Methods : 1H-pyrazole-3-carboxylic acid's synthesis involves reactions with binucleophiles like diaminoethane and aminopropanol to produce carboxamides and carboxylates. This showcases the synthesis versatility of pyrazole-carboxylic acids (Yıldırım, Kandemirli & Akçamur, 2005).

Biological and Chemical Activities

Antifungal Activity : Pyrazole-carboxylic acid derivatives have been studied for their antifungal properties. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides display significant antifungal activities against various phytopathogenic fungi (Du et al., 2015).

Antibacterial Properties : Pyrazole Schiff bases, related to the pyrazole-carboxylic acid structure, have shown potential as antibacterial agents, particularly against C. albicans and Gram-negative bacteria (Feng et al., 2018).

Antitumoral Evaluation : The synthesis of novel compounds like benzothieno[2,3-c]pyran-1-ones from pyrazole-carboxylic acid derivatives has been explored for their potential antitumoral activities against various human tumor cell lines (Queiroz et al., 2009).

Chemical Properties and Applications

Coordination Complexes : Novel pyrazole-dicarboxylate acid derivatives have been synthesized and used to create coordination complexes with metals like Cu, Co, and Zn, illustrating their potential in inorganic and coordination chemistry (Radi et al., 2015).

Crystal Structures and Molecular Docking : The study of molecular structures, including crystallography and docking studies, of compounds related to pyrazole-carboxylic acids, reveals their potential in biomedical applications, such as in the regulation of inflammatory diseases (Ryzhkova, Ryzhkov & Elinson, 2020).

Mechanism of Action

Mode of Action

Without specific target information, it’s challenging to detail the exact mode of action of this compound. The bromophenoxy group could potentially undergo nucleophilic aromatic substitution reactions .

Biochemical Pathways

Compounds with similar structures have been involved in various biochemical pathways, including signal transduction, enzymatic reactions, and gene regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain unknown. The presence of the carboxylic acid group could potentially enhance its water solubility, which may influence its absorption and distribution .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity .

properties

IUPAC Name |

1-[(3-bromophenoxy)methyl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c12-8-2-1-3-9(6-8)17-7-14-5-4-10(13-14)11(15)16/h1-6H,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBGTLMJHCWAAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCN2C=CC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

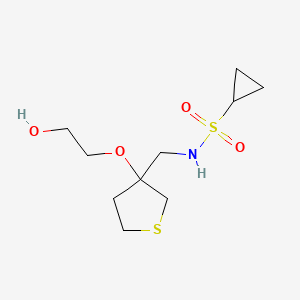

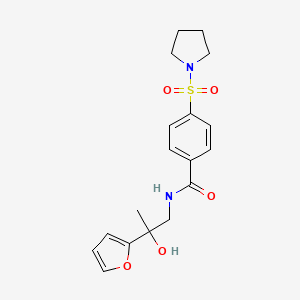

![1,3,7-trimethyl-8-(2-(phenylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994471.png)

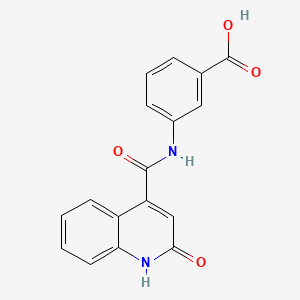

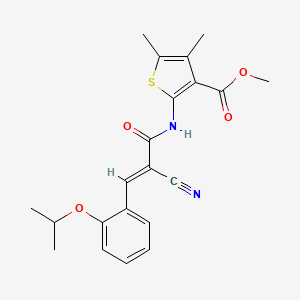

![(Z)-ethyl 1-benzyl-2-((4-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2994472.png)

![4-(2-Ethylbenzo[d]thiazole-6-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2994477.png)

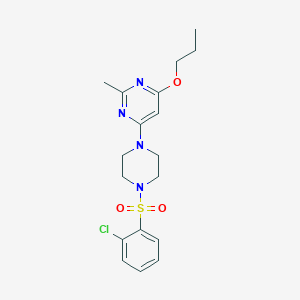

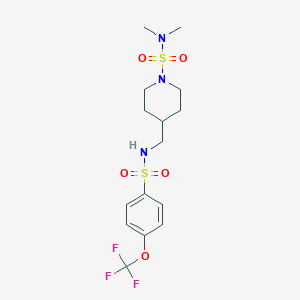

![2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2994481.png)